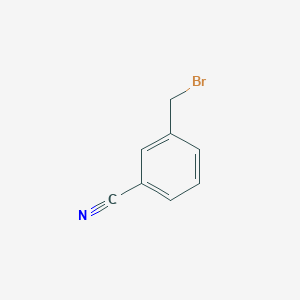

3-(Bromomethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKOOKPNCVYHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067363 | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28188-41-2 | |

| Record name | 3-Cyanobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28188-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028188412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyanobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzonitrile, also known by its synonyms α-Bromo-m-tolunitrile and 3-Cyanobenzyl bromide, is a versatile bifunctional organic compound. Its structure, incorporating both a reactive benzyl (B1604629) bromide and a cyano group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its applications in research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citations |

| CAS Number | 28188-41-2 | [1][2][3] |

| Molecular Formula | C8H6BrN | [2][4] |

| Molecular Weight | 196.04 g/mol | [1][4][5] |

| Appearance | Pale beige to light beige solid; White to almost white powder or crystals | [6][7] |

| Melting Point | 93-96 °C | [1][7] |

| Boiling Point | 130 °C at 4 mmHg | [2][7] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol (B145695) and acetone. | [2][8] |

| Density | ~1.52 g/cm³ | [9] |

Spectroscopic Data

| Spectroscopic Data | Value | Citations |

| SMILES String | BrCc1cccc(c1)C#N | [1] |

| InChI | 1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | [1] |

| InChI Key | CVKOOKPNCVYHNY-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Safety Information | Details | Citations |

| Hazard Class | Corrosive, Irritant | [5][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][7] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, bases, alcohols, and amines. Keep container tightly closed and protected from moisture. | [2][8] |

| Personal Protective Equipment | Eyeshields, gloves, dust mask (type N95 or equivalent). | [1] |

Synthesis and Reactivity

This compound is a key intermediate in various organic transformations. Its dual reactivity allows for selective functionalization at either the benzylic position via nucleophilic substitution or at the aromatic ring through the cyano group.

Synthetic Applications

A notable application of this compound is its use in Suzuki cross-coupling reactions. For instance, it can be reacted with bis(pinacolato)diboron, demonstrating its utility in forming carbon-carbon bonds.[1][3] It also serves as a precursor for the synthesis of other valuable intermediates, such as 3-(bromomethyl)benzaldehyde.[3]

Experimental Protocols

Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile (B3225263) (Illustrative of Benzylic Bromination)

While a direct protocol for the synthesis of this compound was not detailed in the provided search results, the following procedure for a related compound, 4-(Bromomethyl)-3-methylbenzonitrile, illustrates the common method of benzylic bromination which would be analogous.

Materials:

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl4)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Chloroform (CHCl3)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add deionized water to the reaction mixture and transfer to a separatory funnel.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 4-(bromomethyl)-3-methylbenzonitrile can be further purified by recrystallization or column chromatography.[10]

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and specific signaling pathways of this compound is not extensively available in current scientific literature. However, substituted benzonitriles are a significant class of intermediates in the pharmaceutical industry. The nitrile group can be converted to other functional groups like amines and carboxylic acids, providing a gateway to a diverse range of molecular architectures with potential biological activity.[11]

For instance, a related compound, 3-bromo-2-fluoro-benzonitrile, is used in the synthesis of STK4 inhibitors, which are part of the Hippo signaling pathway involved in cell proliferation and apoptosis.[12] This highlights the potential for brominated benzonitrile (B105546) derivatives to serve as building blocks for targeted therapies.

Given the interest in this class of compounds for drug discovery, a general workflow for screening novel compounds for biological activity is presented below.

Caption: A flowchart illustrating the key steps in screening novel chemical compounds for biological activity.

Advanced Synthetic Protocols: The Heck Reaction

The reactivity of related brominated benzonitriles in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, underscores the synthetic utility of this class of compounds. A detailed protocol for the Heck reaction of a similar substrate, 3-Bromo-2-(bromomethyl)benzonitrile, is provided as an example of the potential transformations involving such molecules.

Experimental Protocol: Heck Reaction of an Aryl Bromide

This protocol describes a general procedure for the Heck reaction of an aryl bromide with an alkene.

Materials:

-

Aryl bromide (e.g., 3-Bromo-2-(bromomethyl)benzonitrile)

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%). Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Addition of Reagents: To the stirred mixture, add potassium carbonate (2.0 equiv) followed by the alkene (1.2 equiv).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[13]

Caption: A flowchart illustrating the key steps of the Heck reaction protocol.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its well-defined properties and versatile reactivity make it an important intermediate for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. While direct biological data on this specific molecule is limited, its structural motifs are present in biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents. The experimental protocols and workflows provided in this guide offer a practical resource for researchers utilizing this compound in their synthetic endeavors.

References

- 1. 3-(溴甲基)苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Benzonitrile, 3-(bromomethyl)- | C8H6BrN | CID 97249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromomethylbenzonitrile | 28188-41-2 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Alpha-Bromo-M-Tolunitrile Manufacturer & Supplier in China | High Purity CAS 6967-29-9 | Specification, Price & Safety Data [nj-finechem.com]

- 9. Α-Bromo-M-Tolunitrile Supplier in China [nj-finechem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-(Bromomethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectral data for 3-(Bromomethyl)benzonitrile (also known as 3-cyanobenzyl bromide), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for data acquisition.

Core Spectral Data

The following tables summarize the key spectral information for this compound, facilitating its identification and characterization in research and development settings.

Table 1: General Information for this compound

| Property | Value | Source |

| Chemical Formula | C₈H₆BrN | NIST |

| Molecular Weight | 196.044 g/mol | NIST[1] |

| CAS Number | 28188-41-2 | NIST[1] |

Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 - 7.62 | m | 2H | Ar-H |

| 7.55 - 7.49 | m | 1H | Ar-H |

| 7.45 | t, J=7.7 Hz | 1H | Ar-H |

| 4.47 | s | 2H | -CH₂Br |

| Data sourced from ChemicalBook.[2] |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.9 | Ar-C |

| 134.5 | Ar-CH |

| 133.0 | Ar-CH |

| 130.2 | Ar-CH |

| 129.5 | Ar-CH |

| 118.2 | -C≡N |

| 112.9 | Ar-C-CN |

| 31.8 | -CH₂Br |

| Note: This is a predicted spectrum. Experimental data is not currently available in major public databases. |

Infrared (IR) Spectroscopy Data

The gas-phase FT-IR spectrum of this compound reveals characteristic vibrational modes for its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H stretch |

| ~2230 | Strong | -C≡N (nitrile) stretch |

| ~1580, 1480, 1430 | Medium-Strong | Aromatic C=C ring stretch |

| ~1220 | Strong | C-Br stretch |

| ~790, 680 | Strong | Aromatic C-H bend (out-of-plane) |

| Data sourced from NIST WebBook.[1] |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 197 | ~95 | [M+2]⁺ (containing ⁸¹Br) |

| 195 | ~95 | [M]⁺ (containing ⁷⁹Br) |

| 116 | 100 | [M - Br]⁺ |

| 89 | ~40 | [C₇H₅]⁺ |

| Data sourced from NIST WebBook.[1] |

Experimental Protocols

The following are generalized procedures for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-150 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is common.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyanobenzyl bromide, a key intermediate in the development of various pharmaceutical and specialty chemical products. This document details the synthetic route, experimental protocols, and extensive characterization data to support researchers and professionals in medicinal chemistry and drug development.

Introduction

3-Cyanobenzyl bromide, also known as 3-(bromomethyl)benzonitrile, is a versatile bifunctional molecule containing both a reactive benzyl (B1604629) bromide group and a cyano group. This unique combination makes it a valuable building block for introducing the 3-cyanobenzyl moiety into a wide range of molecular scaffolds. The cyano group can be further manipulated to generate amides, carboxylic acids, or tetrazoles, while the benzyl bromide is a potent electrophile for alkylation reactions. Its application is noted in the synthesis of more complex molecules, such as 3-(bromomethyl)benzaldehyde.[1][2][3]

Synthesis of 3-Cyanobenzyl Bromide

The synthesis of 3-cyanobenzyl bromide is most commonly achieved through the radical bromination of 3-methylbenzonitrile (B1361078). This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Synthetic Workflow

The overall workflow for the synthesis of 3-cyanobenzyl bromide involves the bromination of the starting material followed by purification of the final product.

Caption: Synthesis workflow for 3-cyanobenzyl bromide.

Experimental Protocol

This protocol is adapted from established procedures for the benzylic bromination of similar starting materials.

Materials:

-

3-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Cyclohexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 3-cyanobenzyl bromide by recrystallization from a suitable solvent system, such as cyclohexane, to obtain a crystalline solid.

Characterization of 3-Cyanobenzyl Bromide

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-cyanobenzyl bromide. The following sections provide key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrN | [4][5] |

| Molecular Weight | 196.04 g/mol | [2][4][5] |

| Appearance | Almost white to beige crystalline powder | [1][4] |

| Melting Point | 93-96 °C | [1][2][4][6] |

| Boiling Point | 130 °C @ 4 mmHg | [1][4][6][7] |

| Solubility | Insoluble in water, soluble in methanol. | [7][8] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectrum available in CDCl₃. | [9] |

| ¹³C NMR | Spectrum available. | [9] |

| IR Spectroscopy | Spectrum available. | [9][10][11] |

| Mass Spectrometry | Spectrum available. | [5][9][11] |

Characterization Workflow

The characterization process confirms the structure and purity of the synthesized compound through a series of analytical techniques.

Caption: Characterization workflow for 3-cyanobenzyl bromide.

Safety Information

3-Cyanobenzyl bromide is classified as a corrosive substance.[8] It causes severe skin burns and eye damage.[2][8] It is also a lachrymator.[8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 3-cyanobenzyl bromide. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The versatile nature of this compound makes it a crucial intermediate for the development of novel therapeutics and other high-value chemical entities.

References

- 1. 3-Cyanobenzyl bromide | 28188-41-2 [chemicalbook.com]

- 2. This compound 95 28188-41-2 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. Benzonitrile, 3-(bromomethyl)- | C8H6BrN | CID 97249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3-Cyanobenzyl bromide manufacturers and suppliers in india [chemicalbook.com]

- 8. This compound(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 3-Cyanobenzyl bromide(28188-41-2) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Cyanobenzyl bromide(28188-41-2) IR Spectrum [chemicalbook.com]

- 11. Benzonitrile, 3-(bromomethyl)- [webbook.nist.gov]

Solubility Profile of 3-(Bromomethyl)benzonitrile in Organic Solvents: A Technical Guide

This technical guide provides a detailed overview of the solubility characteristics of 3-(Bromomethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Compound Information

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrN.[1][2][3] It presents as a white to off-white crystalline solid.[4] Key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 28188-41-2 | [3][5][6] |

| Molecular Weight | 196.04 g/mol | [2][5] |

| Melting Point | 90 - 96 °C | [1][4][5] |

| Boiling Point | 130 °C at 4 mmHg | [1][4] |

| Synonyms | α-Bromo-m-tolunitrile, 3-Cyanobenzyl bromide | [3][4][5][6] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative assessment of its solubility can be made. The compound is known to be insoluble in water and slightly soluble in methanol (B129727).[1][4]

The molecule possesses both polar (nitrile group) and non-polar (benzene ring) characteristics, with the bromomethyl group also contributing to its reactivity. This dual nature suggests its solubility will be favored in solvents of intermediate polarity. The principle of "like dissolves like" is a useful guide for predicting solubility.[7]

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble[1] | The non-polar aromatic ring dominates, leading to poor interaction with the highly polar water molecules. |

| Methanol | High | Slightly Soluble[4] | The hydroxyl group of methanol can interact with the nitrile group, but the non-polar backbone limits high solubility. |

| Ethanol | High | Likely Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the benzene (B151609) ring. |

| Acetone | Intermediate | Likely Soluble | As a polar aprotic solvent, it should effectively solvate the molecule without reacting with the bromomethyl group under standard conditions. |

| Dichloromethane (DCM) | Intermediate | Likely Soluble | A common solvent for organic compounds with mixed polarity. |

| Tetrahydrofuran (THF) | Intermediate | Likely Soluble | Its ether functionality and cyclic structure make it a good solvent for a wide range of organic compounds. |

| Toluene (B28343) | Low | Likely Soluble | The aromatic nature of toluene will favorably interact with the benzene ring of the solute. |

| Hexane | Low | Likely Sparingly Soluble to Insoluble | The high polarity of the nitrile group will likely hinder solubility in a purely non-polar solvent like hexane. |

| Carbon Tetrachloride (CCl₄) | Low | Soluble (for synthesis) | Used as a solvent in the synthesis of a related isomer, suggesting solubility.[8] |

Note: This table is based on general solubility principles and extrapolated data. Experimental verification is crucial for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a solid organic compound such as this compound. This protocol is based on standard laboratory techniques for solubility assessment.[7][9][10]

Objective: To determine the qualitative or quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, toluene)

-

Analytical balance

-

Vortex mixer or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or heating block

-

Calibrated glassware (volumetric flasks, pipettes)

-

Filtration apparatus (syringe filters or glass funnel with filter paper)

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solution (Qualitative Assessment): a. Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a test tube or small vial.[9] b. Add the selected solvent in small increments (e.g., 0.25 mL). c. After each addition, vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer.[7] d. Observe if the solid dissolves completely. Continue adding solvent until the solid is fully dissolved or a significant volume of solvent has been added. e. Record the observations as "soluble," "slightly soluble," or "insoluble" based on the amount of solvent required.

-

Preparation of Saturated Solution (Quantitative Assessment): a. Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). b. Place the container in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature. c. Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). d. After equilibration, allow the undissolved solid to settle.

-

Analysis: a. Carefully withdraw a known volume of the supernatant liquid using a pipette fitted with a filter to prevent the transfer of any undissolved solid. b. Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen instrument (e.g., HPLC, UV-Vis). c. Analyze the diluted solution to determine the concentration of this compound. d. Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Safety Precautions:

-

This compound is a corrosive and lachrymatory substance.[1] It can cause severe skin burns and eye damage.[4]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is critical for processes such as reaction chemistry, purification, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound, considering both solubility and chemical compatibility.

Caption: Workflow for solvent selection for this compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, the experimental protocols outlined herein should be followed to obtain precise, quantitative data.

References

- 1. This compound(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Benzonitrile, 3-(bromomethyl)- | C8H6BrN | CID 97249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 3-Bromomethylbenzonitrile | 28188-41-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound 95 28188-41-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chem.ws [chem.ws]

- 8. rsc.org [rsc.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties of 3-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-(Bromomethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its melting and boiling points, supported by standard experimental protocols for their determination.

Core Physicochemical Data

The physical properties of this compound (CAS No. 28188-41-2) are critical for its handling, reaction setup, and purification. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 28188-41-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₆BrN | [2][3][4] |

| Molecular Weight | 196.04 g/mol | [1][4][5][8] |

| Synonyms | α-Bromo-m-tolunitrile, 3-Cyanobenzyl bromide | [1][4][7] |

| Physical Properties | ||

| Melting Point | 90 - 96.5 °C | [1][2][3][5][6] |

| 93 - 96 °C | [1][5][6] | |

| 90 - 93 °C | [2] | |

| 90.5 - 96.5 °C | [3] | |

| 97 °C | [9] | |

| Boiling Point | 130 °C at 4 torr | [2][9] |

| Appearance | White to cream crystals or powder | [3] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[1][10] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[1][10] The capillary method is the most common technique for this determination.[3][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup.[1]

-

Glass capillary tubes (sealed at one end).[1]

-

Mortar and pestle.

-

Thermometer (calibrated).

-

Heating medium (mineral oil or silicone oil for Thiele tube).[3][6]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[3][11] If necessary, crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, loading it to a height of 2-3 mm.[5][11] Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.[5][11]

-

Initial Rapid Determination (Optional): To save time, a preliminary determination can be performed by heating the sample rapidly to find an approximate melting point.[1][10] A fresh sample must be used for the accurate determination.

-

Accurate Determination:

-

Using a Melting Point Apparatus: Place the capillary tube into the apparatus.[3] Heat the block until the temperature is about 15°C below the expected melting point.[5] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5][10]

-

Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[1][4] Immerse this assembly in the Thiele tube's oil bath, ensuring the rubber band is above the oil level.[1] Gently heat the side arm of the Thiele tube with a small flame to induce convection currents that ensure uniform heating.[1][4]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[1][4][11] This range is the melting point.

Boiling Point Determination (Thiele Tube Micro Method)

For determining the boiling point of small quantities of a substance, or when the boiling point is high and requires reduced pressure, the micro boiling point method using a Thiele tube is suitable.

Apparatus:

-

Thiele tube.

-

Small test tube (fusion tube).

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Heating medium (e.g., mineral oil).

Procedure:

-

Sample Preparation: Place a small amount (less than 1 mL) of the liquid sample into the small test tube.[2]

-

Assembly: Place a capillary tube, with its sealed end pointing up, into the sample in the test tube.[2][9]

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band and place the entire assembly into the Thiele tube filled with oil.[2][9] The sample should be positioned near the middle of the oil bath for even heating.[2]

-

Heating: Gently and continuously heat the side arm of the Thiele tube.[2] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a vigorous and continuous stream of bubbles emerges from the open end of the capillary tube.[2] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly.[2] The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[2][9][12] This is the point where the external pressure equals the vapor pressure of the substance.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical intermediate like this compound, from initial synthesis to final purity assessment.

Caption: Workflow for Synthesis and Characterization.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. grokipedia.com [grokipedia.com]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Stability and Storage of 3-Cyanobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for 3-cyanobenzyl bromide, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is paramount for ensuring the integrity of research and the quality of drug development processes. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage is the first line of defense in maintaining the chemical integrity of 3-cyanobenzyl bromide. Based on available safety data and supplier recommendations, the following conditions are advised to minimize degradation.

| Parameter | Recommended Condition | Rationale & References |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability.[1] |

| Atmosphere | Under inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture.[1] |

| Light | Keep in a dark place | To protect against potential photodegradation. |

| Container | Tightly closed in a dry, well-ventilated place | To prevent hydrolysis from atmospheric moisture and ensure safe containment. |

| Physical Form | Pale beige to light beige solid | Visual inspection can be an initial indicator of stability.[1] |

Potential Degradation Pathways

3-Cyanobenzyl bromide, due to its chemical structure containing a benzylic bromide and a nitrile group, is susceptible to several degradation pathways. Understanding these is crucial for designing stability studies and interpreting results. The primary degradation routes are expected to be hydrolysis, oxidation, and potentially photolysis.

Hydrolysis

The benzylic bromide is highly susceptible to nucleophilic substitution by water, leading to the formation of 3-cyanobenzyl alcohol and hydrobromic acid. This reaction is a primary concern, especially in the presence of moisture.

Oxidation

Oxidative degradation can lead to the formation of 3-cyanobenzaldehyde (B1676564) and other related impurities. The benzylic carbon is a potential site for oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions, potentially leading to dimerization, polymerization, or other complex degradation products.

The following diagram illustrates the potential degradation pathways of 3-cyanobenzyl bromide under various stress conditions.

Caption: Potential degradation pathways of 3-cyanobenzyl bromide.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of 3-cyanobenzyl bromide and to develop a stability-indicating analytical method. The following protocols are based on general industry practices and ICH guidelines.

General Workflow for Forced Degradation Studies

The diagram below outlines a typical workflow for conducting forced degradation studies.

Caption: General workflow for a forced degradation study.

Detailed Methodologies

Objective: To generate potential degradation products and assess the stability of 3-cyanobenzyl bromide under various stress conditions.

Materials:

-

3-Cyanobenzyl Bromide

-

HPLC grade acetonitrile (B52724) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

pH meter

-

Photostability chamber

-

Thermostatic oven

-

HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Stock Solution Preparation: Prepare a stock solution of 3-cyanobenzyl bromide in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

Forced Degradation Conditions (Example Protocols):

| Stress Condition | Protocol |

| Acid Hydrolysis | To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis. |

| Base Hydrolysis | To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis. |

| Oxidative Degradation | To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for analysis. |

| Thermal Degradation | Place a known amount of solid 3-cyanobenzyl bromide in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent to prepare a solution for analysis. |

| Photodegradation | Expose a solution of 3-cyanobenzyl bromide (100 µg/mL in acetonitrile/water) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions. |

Analytical Method (Example): A stability-indicating HPLC method would need to be developed and validated. A starting point could be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically tabulated to facilitate analysis and comparison.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation of 3-Cyanobenzyl Bromide | Number of Degradation Products | RRT of Major Degradants | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | Data | Data | Data | Data |

| 0.1 M NaOH, RT | 8 h | Data | Data | Data | Data |

| 3% H₂O₂, RT | 24 h | Data | Data | Data | Data |

| Dry Heat, 80°C | 48 h | Data | Data | Data | Data |

| Photolysis (UV/Vis) | ICH Q1B | Data | Data | Data | Data |

RRT = Relative Retention Time

Table 2: Proposed Stability-Indicating HPLC Method Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank, placebo, and degradation products at the retention time of the active substance. Peak purity index > 0.999. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | % Recovery between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate, column temperature). |

Conclusion and Recommendations

3-Cyanobenzyl bromide is a reactive intermediate that requires careful handling and storage to ensure its stability. The primary degradation pathways are likely hydrolysis and oxidation. For any research or development activities, it is imperative to:

-

Store the compound under refrigerated, inert, and dark conditions.

-

Conduct thorough forced degradation studies to understand its stability profile.

-

Develop and validate a stability-indicating analytical method for accurate quantification and impurity profiling.

By adhering to these guidelines, researchers and drug development professionals can ensure the reliability of their results and the quality of their final products.

References

An In-depth Technical Guide to 3-(Bromomethyl)benzonitrile: Structure, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)benzonitrile, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and established synthetic protocols. Furthermore, it explores its applications as a key intermediate in the development of therapeutic agents, supported by experimental methodologies and logical workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical process development.

Molecular Structure and Physicochemical Properties

This compound, also known as α-bromo-m-tolunitrile or 3-cyanobenzyl bromide, is a substituted aromatic compound.[1][2] Its structure features a benzene (B151609) ring substituted with a bromomethyl group and a nitrile group at the meta position. This unique arrangement of functional groups imparts a dual reactivity to the molecule, making it a valuable building block in organic synthesis.[3][4] The benzylic bromide is a reactive electrophile, susceptible to nucleophilic substitution, while the nitrile group can undergo a variety of transformations.[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | α-Bromo-m-tolunitrile, 3-Cyanobenzyl bromide | [1][2] |

| CAS Number | 28188-41-2 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Almost white to beige crystalline powder | [5] |

| Melting Point | 93-96 °C | [6] |

| Boiling Point | 130 °C / 4 mmHg | [5] |

| Solubility | Insoluble in water. | [5] |

| SMILES String | BrCc1cccc(c1)C#N | [6] |

| InChI Key | CVKOOKPNCVYHNY-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3-methylbenzonitrile (B1361078).[3] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, under reflux conditions.[7][8]

Experimental Protocol: Free-Radical Bromination of 3-Methylbenzonitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylbenzonitrile (1.0 equivalent) in anhydrous carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN (0.02-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Logical Workflow for Synthesis:

Applications in Drug Development and Research

This compound is a highly versatile intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[1][3] Its bifunctional nature allows for sequential or orthogonal modifications, providing access to complex molecular scaffolds.

Intermediate in the Synthesis of Bioactive Molecules

The reactivity of the benzylic bromide makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Furthermore, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.[5][9]

While direct biological activity of this compound itself is not extensively reported, its derivatives are of significant interest. For instance, it has been proposed as a potential starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[1][10] The general structure of many PARP inhibitors contains a substituted benzamide (B126) or isoquinolinone core, which can be accessed through synthetic routes involving intermediates like this compound.[10]

Logical Relationship in Drug Discovery:

Experimental Protocol: Suzuki Cross-Coupling Reaction

The following is a general protocol for a Suzuki cross-coupling reaction using an arylboronic acid with a benzyl (B1604629) bromide, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent to the mixture.

-

Degas the solution by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[5] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its dual reactivity allows for the construction of complex molecular architectures, making it an important intermediate for medicinal chemists. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers and professionals working with this compound. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising area for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 95 28188-41-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Cyanobenzyl bromide | 28188-41-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for 3-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all institutional and regulatory safety protocols.

Introduction

3-(Bromomethyl)benzonitrile (CAS No: 28188-41-2), also known as α-bromo-m-tolunitrile or 3-cyanobenzyl bromide, is a versatile bifunctional organic compound. Its structure, incorporating both a reactive benzyl (B1604629) bromide group and a nitrile moiety, makes it a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. For instance, it has been utilized in the synthesis of 3-(bromomethyl)benzaldehyde[1]. However, its chemical reactivity also imparts significant health hazards that necessitate stringent safety measures in a laboratory or industrial setting. This guide provides a comprehensive overview of the known hazards, safety precautions, and emergency procedures associated with this compound.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and hazard classifications for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28188-41-2 | [1][2] |

| Molecular Formula | C₈H₆BrN | [1][2] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Beige or white to almost white powder/crystalline solid | [2] |

| Melting Point | 90 - 96 °C | [1][2] |

| Boiling Point | 130 °C at 4 torr | [2] |

| Solubility | Insoluble in water. | [2] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | GHS05 | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | GHS05 | Danger |

| Acute Toxicity (Oral) | Not Classified | |||

| Acute Toxicity (Dermal) | Not Classified | |||

| Acute Toxicity (Inhalation) | Not Classified |

Principal Hazards and Toxicological Information

The primary hazards associated with this compound are its corrosive nature and its potential to release cyanide. It is also a lachrymator, meaning it can cause tearing of the eyes.[2]

Corrosive Effects

-

Skin: Causes severe skin irritation and burns upon contact.[2] Prolonged or repeated exposure can lead to chemical burns and potential skin sensitization.

-

Eyes: Causes serious eye damage, including burns, irritation, redness, and tearing.[2] As a lachrymator, it can cause immediate discomfort and impaired vision.[2]

-

Respiratory Tract: Inhalation of dust or vapors can cause chemical burns to the respiratory tract, potentially leading to pulmonary edema.[2]

Systemic Toxicity and Cyanide Release

A significant concern with this compound is its potential metabolism to cyanide.[2] While specific metabolic pathways for this compound are not well-documented, benzyl cyanides can be metabolized in vivo, leading to the release of cyanide ions.[3] Cyanide is a potent systemic toxin that acts by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2] This inhibition blocks cellular respiration, leading to cytotoxic hypoxia and rapid cell death.[2]

Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, and in severe cases, unconsciousness and death.[2]

Reactivity and Fire Hazards

This compound is a combustible solid but does not burn readily.[2] However, in the event of a fire, it can decompose to generate highly toxic and irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2] It is incompatible with strong oxidizing agents, bases, alcohols, amines, and moisture.[2] Contact with metals may lead to the evolution of flammable hydrogen gas.[2]

Experimental Protocols for Safety and Hazard Assessment

While specific experimental data on this compound is limited, its hazards can be characterized using standardized methodologies. The following sections describe the principles of relevant OECD guidelines for chemical safety testing.

Acute Toxicity Assessment

To determine the potential for acute toxicity, standardized OECD test guidelines are followed. These tests are designed to assess the adverse effects that may occur within a short time of administration of a single dose of the substance.

Caption: Standardized workflows for acute toxicity assessment.

Methodology for Acute Oral Toxicity (Adapted from OECD Guideline 423):

-

Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step to classify a substance into a GHS toxicity category.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.

-

A small group of animals (e.g., 3) is dosed with the starting concentration.

-

The outcome of this first step determines the subsequent step (e.g., dosing at a higher or lower level, or cessation of testing).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

-

Endpoint: The test allows for the classification of the substance according to its acute oral toxicity.

Methodology for Acute Dermal Toxicity (Adapted from OECD Guideline 402):

-

Principle: To assess the toxic effects following a single, prolonged dermal application of a substance.

-

Animal Model: The albino rabbit is a commonly used species.[5]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[6]

-

A limit test at 2000 mg/kg is often performed first to determine if the substance has low dermal toxicity.[5][7]

-

-

Observations: Animals are observed for signs of skin irritation, corrosion, and systemic toxicity for at least 14 days.[7]

-

Endpoint: Determination of the dermal LD50 or classification of the substance's dermal toxicity.

Skin Corrosion Assessment

In vitro methods are now widely accepted to assess the skin corrosion potential of chemicals, reducing the need for animal testing.

Methodology for In Vitro Skin Corrosion (Adapted from OECD Guideline 431):

-

Principle: This test evaluates the potential of a chemical to cause skin corrosion by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.[8][9]

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used. These are three-dimensional models of human skin with a functional stratum corneum.[9]

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the chemical for defined periods (e.g., 3 minutes and 1 hour).

-

After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay.

-

-

Endpoint: The reduction in cell viability compared to negative controls is used to classify the substance as corrosive or non-corrosive.[3]

Proposed Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is believed to be linked to its metabolic conversion to cyanide, which then inhibits cellular respiration.

Caption: Proposed metabolic activation and mechanism of toxicity.

Methodology for Cytochrome c Oxidase Activity Assay:

-

Principle: To measure the activity of cytochrome c oxidase by monitoring the oxidation of reduced cytochrome c, which is accompanied by a decrease in absorbance at 550 nm.[10]

-

Materials: Isolated mitochondria or cell/tissue extracts, reduced cytochrome c solution, assay buffer, and a spectrophotometer.[11]

-

Procedure:

-

Prepare samples (e.g., isolated mitochondria).

-

Prepare a solution of reduced cytochrome c. The reduction can be confirmed by measuring the absorbance ratio at 550 nm/565 nm.[12]

-

In a 96-well plate or cuvette, add the sample to the assay buffer.

-

Initiate the reaction by adding the reduced cytochrome c solution.

-

Immediately begin monitoring the decrease in absorbance at 550 nm over time using a kinetic program on the spectrophotometer.[13]

-

-

Data Analysis: The rate of decrease in absorbance is proportional to the cytochrome c oxidase activity. The activity can be calculated and expressed in appropriate units (e.g., µmol/min/mg protein).

Safe Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber, inspect for tears before use) must be worn.

-

Respiratory Protection: If there is a risk of dust generation or if work is performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or vapors.[2]

-

Minimize dust generation and accumulation.[2]

-

Keep containers tightly closed when not in use.[2]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[14]

-

Store in a designated corrosives area, away from incompatible materials such as bases, alcohols, amines, oxidizing agents, and moisture.[2][14]

-

Protect from moisture.[2]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Workflow

Caption: General workflow for emergency response to spills and exposures.

First Aid Measures

-

Inhalation: Remove the individual from the source of exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Do not allow the victim to rub their eyes. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][14]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam. DO NOT use water directly on the fire, as it may react with the substance.[2]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 5.2.

-

Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not allow water to enter the containers.[2]

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

-

Procedure: Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

-

Containers: Do not reuse empty containers. They should be disposed of as unused product.

Conclusion

This compound is a valuable chemical intermediate, but its corrosive nature and potential for cyanide release present significant risks. A thorough understanding of these hazards, coupled with strict adherence to safety protocols, is essential for its safe use in research and development. This guide serves as a technical resource to aid in the establishment of safe laboratory practices for handling this compound. Researchers, scientists, and drug development professionals must always prioritize safety through the use of appropriate engineering controls, personal protective equipment, and emergency preparedness.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Skin Corrosion (OECD TG 431) | Mattek - Part of Sartorius [mattek.com]

- 4. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. iivs.org [iivs.org]

- 10. asm.org [asm.org]

- 11. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]

- 12. biochain.com [biochain.com]

- 13. Cytochrome c oxidase assay [protocols.io]

- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

A Technical Guide to High-Purity 3-(Bromomethyl)benzonitrile for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 3-(Bromomethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document details commercial supplier information, purity specifications, analytical methodologies, and synthetic protocols. Furthermore, it explores the role of this compound derivatives in modulating critical signaling pathways, such as the Poly (ADP-ribose) polymerase (PARP) pathway, which is a significant target in cancer therapy.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from several commercial suppliers catering to the pharmaceutical and research chemical markets. The purity of the compound is a critical parameter for its use in drug synthesis, as impurities can lead to unwanted side reactions and affect the quality and safety of the final active pharmaceutical ingredient (API). The table below summarizes the specifications from prominent suppliers.

| Supplier | Purity Specification | Analytical Method | Physical Appearance | CAS Number |

| Sigma-Aldrich | ≥95% | Not Specified | Not Specified | 28188-41-2[1] |

| TCI EUROPE N.V. | >98.0% | Gas Chromatography (GC) | White to Almost white powder to crystalline | 28188-41-2 |

| Pharmaffiliates | Not Specified | Not Specified | Pale Beige to Light Beige Solid | 28188-41-2[2] |

| Parchem | Not Specified | Not Specified | Not Specified | 28188-41-2[3] |

Note: Purity specifications and available analytical data can vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed information.

Analytical Methodologies for Quality Control

Ensuring the purity of this compound requires robust analytical methods to identify and quantify the main component and any potential impurities. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the purity assessment of this compound.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

-

Detection: UV at 254 nm.

-

Sample Preparation: A solution of this compound in the mobile phase.

This method allows for the separation of the main compound from potential impurities, and the peak area can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and identification of impurities based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Split injection.

-

Temperature Program: A temperature gradient to ensure the separation of compounds with different boiling points.

-

Detection: Mass spectrometry to identify and quantify the components.

Common impurities that may be detected include residual starting materials such as 3-methylbenzonitrile (B1361078), and by-products like dibrominated species.[4][5]

Synthesis of High-Purity this compound

The most common laboratory-scale synthesis of this compound involves the free-radical bromination of 3-methylbenzonitrile.

Experimental Protocol: Synthesis of this compound

-

Reactants: 3-methylbenzonitrile, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent: A non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Procedure:

-

Dissolve 3-methylbenzonitrile in the chosen solvent.

-

Add NBS and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux to initiate the reaction. The reaction is typically monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the succinimide (B58015) by-product is filtered off.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield high-purity this compound.[6][7]

-

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Application in Drug Development: Targeting the PARP Signaling Pathway

This compound is a valuable intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[8] PARP is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][9][10][11][12]

The following diagram illustrates a simplified PARP signaling pathway and the mechanism of action of PARP inhibitors.

Conclusion